molecular formula C10H14ClNO3 B13587096 (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride

Cat. No.: B13587096
M. Wt: 231.67 g/mol
InChI Key: BVYZLEHNLQKCHO-HNCPQSOCSA-N
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Description

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes an amino group, a hydroxyphenyl group, and a methylpropanoic acid moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2-methylpropanoic acid.

    Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxybenzaldehyde and 2-methylpropanoic acid in the presence of a suitable catalyst.

    Amination: The resulting intermediate undergoes amination using ammonia or an amine source to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Reactors: Depending on the scale, batch or continuous reactors are used to carry out the condensation and amination reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

    Quality Control: Stringent quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form amine derivatives.

    Substitution: The hydroxy group can undergo substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: It can bind to enzymes, modulating their activity and influencing biochemical pathways.

    Receptor Interaction: It may interact with cellular receptors, triggering signaling cascades that lead to physiological responses.

    Pathway Modulation: The compound can modulate various cellular pathways, affecting processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid: The non-hydrochloride form of the compound.

    (2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid: A similar compound with a methoxy group instead of a hydroxy group.

    (2R)-2-amino-3-(4-hydroxyphenyl)-2-ethylpropanoic acid: A compound with an ethyl group instead of a methyl group.

Uniqueness

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterpart.

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7;/h2-5,12H,6,11H2,1H3,(H,13,14);1H/t10-;/m1./s1

InChI Key

BVYZLEHNLQKCHO-HNCPQSOCSA-N

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)N.Cl

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N.Cl

Origin of Product

United States

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